Proadrenomedullin (N-20) (bovine, porcine)

Descripción

Proadrenomedullin (N-20) (bovine, porcine) is a potent and noncompetitive hypotensive peptide that inhibits catecholamine release. It is derived from chromaffin cells and has been found to inhibit catecholamine secretion with an IC50 of 350 nM in PC12 pheochromocytoma cells . This peptide also blocks nicotinic cholinergic agonist desensitization of catecholamine release and nicotinic signal transduction .

Propiedades

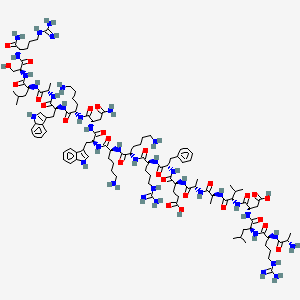

Fórmula molecular |

C112H178N36O26 |

|---|---|

Peso molecular |

2444.8 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C112H178N36O26/c1-57(2)47-78(103(168)147-85(56-149)108(173)133-71(90(118)155)36-24-44-125-110(119)120)140-94(159)63(10)131-101(166)81(50-65-54-128-69-31-16-14-29-67(65)69)143-98(163)74(35-20-23-43-115)138-106(171)83(52-86(117)150)145-105(170)82(51-66-55-129-70-32-17-15-30-68(66)70)144-97(162)73(34-19-22-42-114)137-95(160)72(33-18-21-41-113)136-96(161)76(38-26-46-127-112(123)124)139-104(169)80(49-64-27-12-11-13-28-64)142-100(165)77(39-40-87(151)152)135-93(158)62(9)130-92(157)61(8)132-109(174)89(59(5)6)148-107(172)84(53-88(153)154)146-102(167)79(48-58(3)4)141-99(164)75(134-91(156)60(7)116)37-25-45-126-111(121)122/h11-17,27-32,54-55,57-63,71-85,89,128-129,149H,18-26,33-53,56,113-116H2,1-10H3,(H2,117,150)(H2,118,155)(H,130,157)(H,131,166)(H,132,174)(H,133,173)(H,134,156)(H,135,158)(H,136,161)(H,137,160)(H,138,171)(H,139,169)(H,140,159)(H,141,164)(H,142,165)(H,143,163)(H,144,162)(H,145,170)(H,146,167)(H,147,168)(H,148,172)(H,151,152)(H,153,154)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |

Clave InChI |

GRNQGTNQVRQGBU-JFWQOLSLSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Proadrenomedullin (N-20) (bovine, porcine) is synthesized through custom peptide synthesis techniques. The peptide sequence is Ala-Arg-Leu-Asp-Val-Ala-Ala-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2 . The synthesis involves solid-phase peptide synthesis (SPPS) where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of Proadrenomedullin (N-20) (bovine, porcine) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .

Análisis De Reacciones Químicas

Types of Reactions

Proadrenomedullin (N-20) (bovine, porcine) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form.

Common Reagents and Conditions

The synthesis of Proadrenomedullin (N-20) (bovine, porcine) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine . The conditions include controlled temperature and pH to ensure efficient coupling and deprotection steps.

Major Products Formed

The major product formed is the Proadrenomedullin (N-20) (bovine, porcine) peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Aplicaciones Científicas De Investigación

Proadrenomedullin (N-20) (bovine, porcine) has several scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology: Investigated for its role in inhibiting catecholamine release and its effects on nicotinic receptors.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mecanismo De Acción

Proadrenomedullin (N-20) (bovine, porcine) exerts its effects by inhibiting catecholamine release from chromaffin cells. It acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors, blocking the desensitization of catecholamine release and nicotinic signal transduction . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to nicotinic signaling and catecholamine secretion .

Comparación Con Compuestos Similares

Similar Compounds

Adrenomedullin: Another hypotensive peptide with similar effects on cardiovascular homeostasis.

Proadrenomedullin N-terminal 20 peptide (PAMP): Shares the same precursor as Proadrenomedullin (N-20) (bovine, porcine) and has similar inhibitory effects on catecholamine release.

Uniqueness

Proadrenomedullin (N-20) (bovine, porcine) is unique due to its specific sequence and potent inhibitory effects on catecholamine release. Its noncompetitive inhibition of nicotinic receptors distinguishes it from other peptides with similar functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.